

# Application Notes and Protocols for Quantifying Neutralizing Antibodies to BNT162b2

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: The BNT162b2 mRNA vaccine has been a cornerstone in the global effort to combat the COVID-19 pandemic. A critical aspect of evaluating vaccine efficacy and individual immune response is the quantification of neutralizing antibodies (NAbs). These antibodies play a pivotal role in preventing viral entry into host cells, thereby conferring protection against infection. This document provides detailed protocols and application notes for three commonly employed methods to quantify neutralizing antibodies elicited by the BNT162b2 vaccine: the Pseudovirus Neutralization Assay (pVNT), the Live Virus Neutralization Assay (VNT), and the Surrogate Virus Neutralization Test (sVNT).

## Data Presentation: Quantitative Comparison of Neutralizing Antibody Assays

The following tables summarize quantitative data from studies assessing neutralizing antibody responses to the BNT162b2 vaccine using various assays. These tables are intended to provide a comparative overview of typical results and assay performance.

Table 1: Neutralizing Antibody Titers Following BNT162b2 Vaccination (Two Doses)



| Assay Type                                      | Variant                   | Timepoint<br>Post-2nd<br>Dose | Geometric<br>Mean Titer<br>(GMT) /<br>Value | Unit   | Reference |
|-------------------------------------------------|---------------------------|-------------------------------|---------------------------------------------|--------|-----------|
| Pseudovirus<br>Neutralization<br>Test (pVNT)    | Ancestral<br>(Wuhan)      | 21 days                       | 160                                         | Titer  | [1]       |
| Pseudovirus<br>Neutralization<br>Test (pVNT)    | Omicron                   | 21 days                       | 7                                           | Titer  | [1]       |
| Live Virus<br>Neutralization<br>Test (VNT)      | Ancestral<br>(Wuhan)      | 21 days                       | 368                                         | Titer  | [1]       |
| Live Virus<br>Neutralization<br>Test (VNT)      | Omicron                   | 21 days                       | 6                                           | Titer  | [1]       |
| Chemilumine<br>scence<br>Immunoassa<br>y (CLIA) | Trimeric<br>Spike Protein | 30 days                       | 1901.8                                      | BAU/ml | [2]       |
| Chemilumine<br>scence<br>Immunoassa<br>y (CLIA) | Trimeric<br>Spike Protein | 60 days                       | 1244.9                                      | BAU/ml | [2]       |
| Chemilumine<br>scence<br>Immunoassa<br>y (CLIA) | Trimeric<br>Spike Protein | 90 days                       | 1032.4                                      | BAU/ml | [2]       |

Table 2: Impact of a Third (Booster) Dose of BNT162b2 on Neutralizing Antibody Titers against Omicron Variant



| Assay Type                                   | Variant | Timepoint<br>Post-3rd<br>Dose | Geometric<br>Mean Titer<br>(GMT) | Unit  | Reference |
|----------------------------------------------|---------|-------------------------------|----------------------------------|-------|-----------|
| Pseudovirus<br>Neutralization<br>Test (pVNT) | Omicron | 1 month                       | 164                              | Titer | [3]       |
| Live Virus<br>Neutralization<br>Test (VNT)   | Omicron | 1 month                       | 106                              | Titer | [3]       |

## Experimental Protocols Pseudovirus Neutralization Assay (pVNT)

The pVNT is a widely used method that offers a safer alternative to working with live, infectious SARS-CoV-2, as it can be performed in a Biosafety Level 2 (BSL-2) laboratory.[4] This assay utilizes a replication-incompetent viral core (e.g., from HIV-1 or VSV) pseudotyped with the SARS-CoV-2 Spike protein.[5][6]

Principle: Serum or plasma containing neutralizing antibodies will block the Spike protein on the pseudovirus from binding to the ACE2 receptor on target cells, thus inhibiting viral entry and subsequent reporter gene expression (e.g., luciferase or GFP). The reduction in reporter signal is proportional to the concentration of neutralizing antibodies.

#### Materials:

- HEK293T cells stably expressing human ACE2 (hACE2-HEK293T).[7]
- SARS-CoV-2 Spike-pseudotyped lentiviral or VSV particles carrying a luciferase reporter gene.
- Heat-inactivated serum or plasma samples from vaccinated individuals.
- Cell culture medium (e.g., DMEM with 10% FBS).
- 96-well cell culture plates.



- Luciferase assay reagent.
- Luminometer.

#### Protocol:

- Cell Seeding: Seed hACE2-HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
- Serum Dilution: Perform serial dilutions of the heat-inactivated serum samples.
- Neutralization Reaction: Mix the diluted serum with a standardized amount of SARS-CoV-2 pseudovirus. Incubate the mixture for 1 hour at 37°C.[8]
- Infection: Remove the culture medium from the seeded cells and add the serum-pseudovirus mixture to the wells.
- Incubation: Incubate the plates for 48-72 hours at 37°C.[7]
- Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.[7]
- Data Analysis: Calculate the percentage of neutralization for each serum dilution relative to control wells (cells infected with pseudovirus in the absence of serum). The neutralizing antibody titer is typically reported as the reciprocal of the serum dilution that causes a 50% reduction in luciferase activity (IC50).

## **Live Virus Neutralization Assay (VNT)**

The VNT, often considered the gold standard, measures the ability of antibodies to neutralize live, infectious SARS-CoV-2.[9] This assay is highly sensitive and specific but requires handling of the live virus in a Biosafety Level 3 (BSL-3) facility.[10]

Principle: Neutralizing antibodies in a serum sample will prevent the live SARS-CoV-2 virus from infecting susceptible cells (e.g., Vero E6), thereby inhibiting the formation of cytopathic effects (CPE) or viral plaques.

#### Materials:



- Vero E6 cells.
- Live SARS-CoV-2 virus stock with a known titer (TCID50).
- Heat-inactivated serum or plasma samples.
- Cell culture medium.
- 96-well cell culture plates.
- Fixing and staining solutions (e.g., crystal violet).

#### Protocol:

- Cell Seeding: Seed Vero E6 cells in a 96-well plate and grow to a confluent monolayer.
- Serum Dilution: Prepare serial dilutions of the heat-inactivated serum samples.
- Neutralization: Mix the diluted serum with a standardized amount of live SARS-CoV-2 (e.g., 100 TCID50) and incubate for 1 hour at 37°C.[11]
- Infection: Add the serum-virus mixture to the Vero E6 cell monolayers.
- Incubation: Incubate the plates for 3-5 days at 37°C, observing for the development of CPE.
   [11][12]
- Staining: Fix the cells and stain with a solution like crystal violet to visualize the cell monolayer.
- Data Analysis: The neutralizing antibody titer is determined as the highest serum dilution that completely inhibits CPE in at least 50% of the wells (for TCID50-based assays) or that results in a 50% reduction in plaque numbers (for Plaque Reduction Neutralization Test -PRNT).[13]

## **Surrogate Virus Neutralization Test (sVNT)**

The sVNT is a rapid and high-throughput alternative that can be performed in a BSL-2 laboratory.[14] It is an ELISA-based method that mimics the virus-host cell interaction.[15]

## Methodological & Application





Principle: This assay measures the ability of antibodies in a sample to block the binding of the viral Receptor-Binding Domain (RBD) of the Spike protein to the human ACE2 receptor.[16]

#### Materials:

- Microtiter plate pre-coated with human ACE2 receptor protein.
- Horseradish peroxidase (HRP)-conjugated SARS-CoV-2 RBD.
- Heat-inactivated serum or plasma samples.
- Positive and negative controls.
- · Wash buffer.
- TMB substrate.
- Stop solution.
- Microplate reader.

#### Protocol:

- Sample and Control Preparation: Dilute the test samples, positive control, and negative control.
- Neutralization Reaction: Mix the diluted samples and controls with HRP-RBD and incubate for 30 minutes at 37°C.[16]
- Binding: Add the mixtures to the ACE2-coated wells and incubate for 15 minutes at 37°C.[16]
- Washing: Wash the plate to remove unbound HRP-RBD.
- Substrate Addition: Add TMB substrate and incubate in the dark for 15 minutes at room temperature.[16]
- Reaction Quenching: Add stop solution to each well.
- Absorbance Reading: Read the absorbance at 450 nm.



Data Analysis: The level of neutralizing antibodies is inversely proportional to the absorbance signal. The percentage of inhibition is calculated using the following formula: Inhibition (%) =
 (1 - (OD value of sample / OD value of negative control)) \* 100

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Workflow for Pseudovirus Neutralization Assay (pVNT).



Click to download full resolution via product page

Caption: Workflow for Live Virus Neutralization Assay (VNT).





Click to download full resolution via product page

Caption: Workflow for Surrogate Virus Neutralization Test (sVNT).





Click to download full resolution via product page

Caption: Mechanism of Antibody-Mediated Neutralization.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Neutralization of SARS-CoV-2 Omicron by BNT162b2 mRNA vaccine—elicited human sera
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of neutralizing antibodies after vaccine BNT162b2: Preliminary data PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfizer and BioNTech Publish Data from Two Laboratory Studies on COVID-19 Vaccineinduced Antibodies Ability to Neutralize SARS-CoV-2 Omicron Variant | Pfizer [pfizer.com]
- 4. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 5. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols-files.s3.amazonaws.com [protocols-files.s3.amazonaws.com]
- 7. genemedi.net [genemedi.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Six Serological Immunoassays for the Detection of SARS-CoV-2 Neutralizing Antibody Levels in the Vaccinated Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. tandfonline.com [tandfonline.com]
- 12. sitesv2.anses.fr [sitesv2.anses.fr]
- 13. Frontiers | Neutralizing antibody titers to Omicron six months after vaccination with BNT162b2 in Colombia [frontiersin.org]
- 14. Assessing SARS-CoV-2 Neutralizing Antibodies after BNT162b2 Vaccination and Their Correlation with SARS-CoV-2 IgG Anti-S1, Anti-RBD and Anti-S2 Serological Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast and Accurate Surrogate Virus Neutralization Test Based on Antibody-Mediated Blocking of the Interaction of ACE2 and SARS-CoV-2 Spike Protein RBD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Quantifying Neutralizing Antibodies to BNT162b2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752640#standard-operating-procedure-for-quantifying-neutralizing-antibodies-to-bnt162b2]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com